Fmoc-NH-PEG4-alcohol, also known as Fmoc-AEEEE, is a chemical compound widely utilized in biochemical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a linker that connects different ligands, facilitating the targeted degradation of specific proteins within cells. The incorporation of polyethylene glycol (PEG) enhances its solubility and biocompatibility, making it a valuable tool in drug development and molecular biology.
Fmoc-NH-PEG4-alcohol is classified as a PEG-based linker compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound is sourced from various chemical suppliers and is synthesized through established organic chemistry methods.
The synthesis of Fmoc-NH-PEG4-alcohol involves several key steps:
For large-scale production, automated peptide synthesizers are employed alongside high-purity reagents. The synthesis process typically includes purification steps such as high-performance liquid chromatography to ensure product quality.
Fmoc-NH-PEG4-alcohol has a complex molecular structure characterized by:
The molecular formula for Fmoc-NH-PEG4-alcohol is , with a molecular weight of approximately 353.5 g/mol.
The primary reactions involving Fmoc-NH-PEG4-alcohol include:
Fmoc-NH-PEG4-alcohol functions primarily as a linker in PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system.
Fmoc-NH-PEG4-alcohol is typically a white to off-white solid at room temperature. It exhibits good solubility in polar solvents due to its PEG component.
The compound is stable under standard laboratory conditions but sensitive to strong bases which can lead to deprotection of the Fmoc group. Its reactivity allows it to participate in various coupling reactions essential for peptide synthesis .
Fmoc-NH-PEG4-alcohol has significant applications in scientific research:
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a base-labile protecting strategy orthogonal to acid-labile side-chain protection. Introduced as a solution to limitations of tert-butoxycarbonyl (Boc) chemistry, Fmoc deprotection employs mild bases (e.g., piperidine) instead of harsh acids, minimizing side reactions and enabling automated synthesis [2] [8]. Mechanistically, Fmoc cleavage proceeds via a two-step β-elimination:
Advantages Over Boc Chemistry:
Critical Challenges:
Table 1: Standard Side-Chain Protecting Groups in Fmoc-SPPS
Amino Acid | Protecting Group | Cleavage Condition | Key Application |
---|---|---|---|
Arginine | Pbf | 95% TFA | Prevents guanidino group side reactions |
Aspartic Acid | OtBu | 95% TFA | Suppresses aspartimide formation |
Cysteine | Trt | 95% TFA | Reduces disulfide formation |
Lysine | Boc | 95% TFA | Orthogonal to Fmoc deprotection |
Fmoc-NH-PEG₄-alcohol (C₂₃H₂₉NO₆, MW 415.48 g/mol) features a hydrophilic tetraethylene glycol (PEG₄) spacer terminated by a primary alcohol, linked to a Fmoc-protected amine. This bifunctionality enables orthogonal conjugation: the Fmoc group directs site-specific peptide chain elongation, while the alcohol permits post-synthetic modifications [1] [7].
Conjugation Mechanisms:
Functional Advantages of PEG Spacers:
Table 2: Impact of PEG Spacers on Peptide Properties
Property | Without PEG | With PEG₄ Spacer | Mechanistic Basis |
---|---|---|---|
Aqueous Solubility | Low (<5 mM) | High (>50 mM) | Hydrogen bonding with water |
Proteolytic Resistance | Low | Moderate enhancement | Shielding of cleavage sites |
Plasma Half-life | Minutes-hours | Hours-days | Reduced renal clearance |
Bioactivity Retention | Variable | High (>80%) | Optimal distance from resin |
Fmoc removal kinetics are critical for synthesis fidelity. Deprotection efficiency depends on base strength, solvent polarity, and sequence context.
Kinetic Parameters:
Side Reactions and Mitigation:
Table 3: Efficiency of Fmoc Deprotection Reagents
Reagent | Concentration | Time (min) | Deprotection Efficacy (%) | Aspartimide Suppression |
---|---|---|---|---|
Piperidine/DMF | 20% | 3 + 10 | >99.5 | Low |
4-Methylpiperidine/DMF | 20% | 5 + 10 | 99.2 | Moderate |
Piperazine/DMF | 0.5 M | 15 + 15 | 98.7 | High |
DBU/DMF | 2% | 1 + 3 | 99.8 | Low |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: